Cas no 1804833-05-3 (4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
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- Inchi: 1S/C8H5ClF3NO3/c9-1-5-4(3-14)2-13-7(6(5)15)16-8(10,11)12/h2-3,15H,1H2
- InChI Key: ASLARTGPUVLOPS-UHFFFAOYSA-N
- SMILES: ClCC1C(C=O)=CN=C(C=1O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- XLogP3: 1.9
- Topological Polar Surface Area: 59.4
4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094906-1g |
4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804833-05-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
Introduction to 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804833-05-3)
4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde, identified by the CAS number 1804833-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its unique structural and functional attributes. The presence of multiple reactive sites, including a chloromethyl group, a hydroxy group, and a trifluoromethoxy substituent, makes this molecule a versatile intermediate in synthetic chemistry and drug development.
The chloromethyl group at the 4-position of the pyridine ring introduces reactivity that is highly valuable for forming carbon-carbon or carbon-nitrogen bonds through nucleophilic addition reactions. This feature is particularly useful in constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. Additionally, the hydroxy group at the 3-position provides another site for functionalization, enabling further derivatization to create more diverse pharmacophores.
The trifluoromethoxy group at the 2-position adds electronic and steric effects that can influence the compound's solubility, metabolic stability, and interaction with biological targets. Trifluoromethoxy groups are frequently incorporated into drug molecules due to their ability to enhance lipophilicity, improve metabolic resistance, and modulate receptor binding affinities. These properties make 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents derived from pyridine scaffolds. Pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The structural motif of this compound aligns well with these efforts, as it combines multiple functional handles that can be exploited to design molecules with enhanced pharmacological properties.
One of the most compelling aspects of 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde is its utility as a building block in the synthesis of more complex molecules. For instance, the chloromethyl group can be readily converted into ester or amide functionalities through reaction with alcohols or amines, respectively. This flexibility allows chemists to tailor the compound's properties according to specific needs. Furthermore, the hydroxy group can undergo oxidation or reduction reactions to introduce additional diversity into the molecular structure.
The trifluoromethoxy group also offers opportunities for further modification. For example, it can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic characteristics of the molecule. Such modifications are critical in optimizing drug-like properties such as solubility, permeability, and binding affinity. These capabilities make this compound a valuable asset in drug discovery pipelines.
Recent advancements in computational chemistry have further enhanced the utility of compounds like 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde. Molecular modeling studies have shown that this molecule can interact with various biological targets through multiple hydrogen bonding interactions and hydrophobic effects. These insights have guided researchers in designing derivatives with improved binding affinities and selectivity.
In addition to its synthetic value, this compound has shown promise in preclinical studies as a precursor for biologically active molecules. For example, derivatives of this scaffold have been investigated for their potential anticancer effects. The combination of the chloromethyl, hydroxy, and trifluoromethoxy groups provides a rich framework for developing molecules that can modulate key signaling pathways involved in cancer progression.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The presence of a trifluoromethoxy group in 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde aligns with this trend, making it an attractive candidate for further development. Fluorinated pyridines have been successfully incorporated into numerous FDA-approved drugs, highlighting their therapeutic potential.
From a synthetic chemistry perspective, this compound exemplifies the power of multi-functionalized heterocycles in generating structural diversity. The strategic placement of reactive groups allows for controlled modifications at multiple sites, enabling chemists to explore a wide range of chemical space efficiently. This approach is particularly valuable in hit-to Lead optimization campaigns where rapid access to structurally diverse analogs is essential.
The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies for introducing fluorine atoms into organic molecules. Techniques such as metal-catalyzed cross-coupling reactions have been refined to facilitate the incorporation of fluorinated moieties at specific positions within pyridine rings. These advancements have made it easier to access complex fluorinated derivatives like those derived from 4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde.
In conclusion,4-(Chloromethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde (CAS No. 1804833-05-3) represents a versatile and promising intermediate in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyridine derivatives,this compound is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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